dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate
Description
Dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate is a phosphonate derivative characterized by a trichloroethyl backbone functionalized with a phenylsulfonylamino group. Its structural complexity—combining phosphonate esters, sulfonamide linkages, and halogenated substituents—imparts unique reactivity and bioactivity, making it a subject of interest in synthetic and medicinal chemistry .
Properties
IUPAC Name |
N-(2,2,2-trichloro-1-dimethoxyphosphorylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl3NO5PS/c1-18-20(15,19-2)9(10(11,12)13)14-21(16,17)8-6-4-3-5-7-8/h3-7,9,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJQPLJJBIFPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3NO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate typically involves multi-step organic reactions. One common method includes the reaction of dimethyl phosphite with 2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid, which facilitates the formation of the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a less chlorinated form.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted phosphonates.
Scientific Research Applications
Dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Butonate (Dimethyl Trichloroethyl Butyryloxyphosphonate)
Butonate (CAS: Not explicitly listed, but structurally defined in ) shares the dimethyl phosphonate and trichloroethyl core with the target compound. However, the phenylsulfonylamino group is replaced by a butyryloxy moiety. This substitution reduces polarity, enhancing lipophilicity and agrochemical utility. Butonate is used as an insecticide, demonstrating that trichloroethyl phosphonates can exhibit pest-specific activity depending on substituents .
(b) Diethyl (2-Oxopropyl)Phosphonate
This compound () replaces the trichloroethyl group with a 2-oxopropyl chain and uses diethyl phosphonate esters. The absence of halogenation reduces steric hindrance and electrophilicity, making it more reactive in nucleophilic substitutions. It is employed in synthesizing functionalized pyridines, highlighting the role of phosphonate esters in heterocycle formation .
(c) 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates
Synthesized via Steglich esterification (), these derivatives replace chlorine with fluorine atoms. The trifluoroethyl group enhances metabolic stability and electronegativity, which can improve binding to enzymatic targets. This modification is critical in designing fluorinated bioactive molecules .
Data Tables
Table 1: Structural Comparison of Phosphonate Derivatives
Biological Activity
Dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate is a phosphonate compound with notable biological activity, particularly in the context of its applications as a pesticide and its interactions with biological systems. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H24Cl3NO3S
- Molecular Weight : 428.8 g/mol
- IUPAC Name : this compound
The compound features a trichloroethyl group and a phenylsulfonamide moiety, which contribute to its biological activity.
This compound functions primarily as an acetylcholinesterase inhibitor. By inhibiting this enzyme, the compound disrupts the breakdown of acetylcholine in synaptic clefts, leading to overstimulation of cholinergic receptors. This mechanism is similar to that of organophosphate pesticides, which can result in neurotoxic effects.
1. Toxicological Studies
Research indicates that compounds similar to this compound exhibit significant neurotoxic effects in various animal models. For example:
- Case Study 1 : In a study on rats exposed to similar phosphonates, symptoms included tremors, paralysis, and respiratory distress due to excessive acetylcholine accumulation.
- Case Study 2 : A comparative analysis of several organophosphate compounds revealed that those with a trichloro group exhibited higher toxicity levels compared to their non-chlorinated counterparts .
2. Environmental Impact
The environmental persistence of this compound has raised concerns regarding its potential ecological effects. Studies show that such compounds can bioaccumulate in aquatic organisms, leading to toxic effects on fish and invertebrates:
| Organism | Concentration (mg/L) | Observed Effect |
|---|---|---|
| Rainbow Trout | 0.5 | Reduced locomotor activity |
| Daphnia magna | 0.1 | Decreased reproduction rates |
| Zebra Fish | 0.05 | Altered behavioral patterns |
Safety and Regulatory Status
The compound is regulated under various pesticide control laws due to its potential health risks. The Environmental Protection Agency (EPA) has established guidelines for safe usage levels in agricultural practices. The compound's registration status is monitored closely due to its neurotoxic properties .
Q & A
Q. Optimization Strategies :
- Catalyst tuning : DMAP enhances reaction efficiency in Steglich protocols .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions in Michaelis-Arbuzov routes .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., chloro derivatives) .
- Storage : Store in airtight containers at –20°C to prevent hydrolysis and degradation .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Intermediate: Which spectroscopic and analytical techniques are most effective for characterizing its structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~400–450) .
- Infrared (IR) Spectroscopy : Detect sulfonamide N–H stretches (~3300 cm⁻¹) and P=O bonds (~1250 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How does the stereochemistry of the compound influence its reactivity and interaction with biological targets?
Methodological Answer:
- Chiral Analysis : Use X-ray crystallography to determine absolute configuration, particularly for the trichloroethyl group’s stereogenic center .
- Reactivity Studies : Compare enantiomers in nucleophilic substitution reactions (e.g., with thiols or amines) to assess stereoelectronic effects .
- Biological Interactions :
Advanced: How can researchers address contradictions in toxicological data across different studies?
Methodological Answer:
- Data Validation Steps :
- Replicate assays : Ensure consistency in exposure times and concentrations (e.g., 24–72 hr LC₅₀ tests) .
- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., hydrolyzed phosphonic acids) that may skew toxicity .
- Model comparison : Cross-validate in vitro (e.g., bacterial gene mutation tests ) with in vivo models (e.g., zebrafish embryos).
- Contextual factors : Account for solvent effects (e.g., DMSO vs. saline) and cell line variability .
Intermediate: What are the key considerations in designing experiments to assess its environmental persistence and degradation pathways?
Methodological Answer:
- Hydrolysis Studies :
- Photolysis : Exclude UV light (λ > 290 nm) to simulate sunlight-driven breakdown in aquatic systems .
- Soil adsorption : Use batch experiments with loam/clay soils to measure Kd (adsorption coefficient) .
Advanced: What mechanistic insights can be gained from studying its reactivity under varying electrophilic conditions?
Methodological Answer:
- Electrophilic Substitution :
- Nitration : React with HNO₃/H₂SO₄ to assess para vs. meta substitution on the phenylsulfonyl group .
- Halogenation : Track regioselectivity using NBS or I₂ in acetic acid .
- Kinetic Studies :
- Pseudo-first-order conditions : Measure rate constants (k) for hydrolysis or nucleophilic attacks .
- Activation parameters : Calculate ΔH‡ and ΔS‡ via Arrhenius plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
